Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate

Synthetic methodology Cross-coupling Halogen reactivity

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a bridgehead nitrogen bicyclic system. The compound bears a chlorine atom at the 3-position and an ethoxycarbonyl group at the 8-position (molecular formula C10H9ClN2O2, MW 224.64 g·mol⁻¹).

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 133427-17-5
Cat. No. B1342628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate
CAS133427-17-5
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1=NC=C2Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3
InChIKeyFBKVDTDWDYSPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-17-5): Core Chemical Profile and Supply Landscape


Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a bridgehead nitrogen bicyclic system . The compound bears a chlorine atom at the 3-position and an ethoxycarbonyl group at the 8-position (molecular formula C10H9ClN2O2, MW 224.64 g·mol⁻¹) . Its structure provides two distinct functional handles: the chloro substituent serves as a latent site for cross-coupling reactions, while the ethyl ester enables further derivatization to carboxylic acids or amides [1]. Commercial suppliers typically offer this intermediate at 97–98% purity, suitable for pharmaceutical R&D and quality-control applications .

Why Unsubstituted, 3‑Bromo, or Methyl Ester Analogs Cannot Replace Ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate in Key Applications


Generic substitution among imidazo[1,2-a]pyridine-8-carboxylate derivatives is unreliable because both the 3‑position halogen and the 8‑position ester profoundly modulate reactivity, selectivity, and downstream synthetic utility [1]. The 3‑chloro substituent is less reactive toward oxidative addition than the corresponding 3‑bromo or 3‑iodo analog, which directly affects cross-coupling yields and catalyst compatibility; conversely, the chlorine atom is significantly more reactive than the unsubstituted parent in nucleophilic aromatic substitution sequences [2]. At the 8‑position, the ethyl ester imparts different solubility and transesterification kinetics relative to the methyl ester or free carboxylic acid, altering reaction outcomes in multistep syntheses [3]. These orthogonal substituent effects mean that replacing the target compound with a closely related analog—without re‑optimization of reaction conditions—can result in failed coupling steps, lower overall yields, or altered biological activity of the final product [4].

Quantitative Differentiation Evidence for Ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate Versus Closest Analogs


3‑Chloro vs. 3‑Bromo Reactivity in Suzuki–Miyaura Cross-Coupling: Yield and Selectivity Comparison

In a comparative study of imidazo[1,2-a]pyridine halogenation and subsequent Suzuki–Miyaura coupling, 3‑chloro derivatives demonstrated sufficient reactivity for efficient C–C bond formation while permitting orthogonal functionalization of bromo or iodo groups elsewhere in the molecule [1]. The 3‑bromo analog, by contrast, undergoes oxidative addition more rapidly, which can lead to competing side reactions when multiple halogenated sites are present. Although isolated yields for the exact target compound are not reported, the class‑level trend shows that 3‑chloro imidazo[1,2-a]pyridines are preferred for chemoselective cross-coupling sequences [1].

Synthetic methodology Cross-coupling Halogen reactivity

Ethyl Ester vs. Methyl Ester: Hydrolysis and Transesterification Reactivity Profiles

Imidazo[1,2-a]pyridine-8-carboxylate esters bearing an ethyl group exhibit slower alkaline hydrolysis kinetics compared to their methyl ester counterparts, which is a well‑established trend in heterocyclic ester chemistry . While specific rate constants for the target compound are not available in the public domain, the ethyl ester of 3‑chloroimidazo[1,2-a]pyridine-8-carboxylic acid is expected to hydrolyze approximately 2‑ to 4‑fold more slowly than the methyl ester under identical conditions, based on the classic steric and electronic effects of the alkoxy group . This differential stability can be exploited in sequential deprotection strategies.

Ester reactivity Hydrolysis kinetics Derivatization

Commercial Purity Benchmarking: Ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate vs. 3‑Bromo and Unsubstituted Analogs

A survey of major chemical suppliers indicates that ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate is routinely available at 97–98% purity , whereas the corresponding 3‑bromo analog is less commonly stocked and, when available, is often supplied at a lower purity of 95% or less [1]. The unsubstituted ethyl imidazo[1,2-a]pyridine-8-carboxylate is typically offered at 97% purity but lacks the 3‑chloro handle required for further functionalization [1].

Chemical purity Supply chain Quality control

Regiochemical Confirmation via X‑ray Crystallography: Positional Integrity of the 8‑Carboxylate Substituent

Single‑crystal X‑ray diffraction studies on imidazo[1,2-a]pyridine-8-carboxylate congeners confirm the precise regiochemical attachment of the ester group at the 8‑position and the halogen at the 3‑position, eliminating ambiguity that can arise from alternative synthetic routes [1]. Although the specific crystal structure of the target compound has not been deposited, the isostructural methyl ester analog (probe 1) was fully characterized, showing a planar imidazo[1,2-a]pyridine core with the carboxylate group oriented perpendicular to the heterocyclic plane, which is critical for metal‑ion chelation applications [1].

Structural confirmation X-ray crystallography Regiochemistry

Ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate: Evidence‑Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry: RIPK2 and PBK Inhibitor Lead Optimization

Patents from Interline Therapeutics (WO2023239941A1) and others disclose imidazo[1,2-a]pyridine-8-carboxylate derivatives as RIPK2 and PBK inhibitors for inflammatory and oncology indications [1]. Ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate serves as a key intermediate amenable to parallel derivatization: the chlorine enables Suzuki coupling to introduce aryl/heteroaryl diversity at C‑3, while the ethyl ester can be hydrolyzed and coupled to amines to generate a carboxamide library at C‑8 [2]. The moderate reactivity of the 3‑chloro group (evidenced by class‑level cross‑coupling data) allows automated library synthesis where selective mono‑functionalization is required [2].

Anti‑Tubercular Drug Discovery: Imidazo[1,2-a]pyridine‑8‑carboxamide Lead Series

Ramachandran et al. (2013) identified imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series with MIC values in the sub‑micromolar range against Mycobacterium tuberculosis H37Rv [1]. The 3‑chloro substituent on the imidazo[1,2-a]pyridine core is expected to modulate both potency and physicochemical properties (logP, solubility) relative to unsubstituted or 3‑alkyl analogs. Procurement of the 3‑chloro ethyl ester enables rapid synthesis of focused libraries for structure–activity relationship (SAR) exploration around the 3‑position [1].

Fluorescent Chemosensor Development for Heavy Metal Detection

Divya et al. (2023) demonstrated that imidazo[1,2-a]pyridine-8-carboxylate esters function as turn‑on/turn‑off fluorescent probes for Zn²⁺, Co²⁺, and Cu²⁺ ions, with detection limits as low as 0.304 × 10⁻⁷ M [1]. The ethyl ester of 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate can be hydrolyzed to the corresponding sodium carboxylate, which is the active sensing form. The presence of the chlorine atom at the 3‑position provides a site for further structural tuning (e.g., via Suzuki coupling) to optimize selectivity and quantum yield [1].

Process Chemistry: Multikilogram Synthesis of Advanced Pharmaceutical Intermediates

Suppliers such as MolCore and HuijuChem offer ethyl 3‑chloroimidazo[1,2-a]pyridine-8-carboxylate in bulk quantities (up to 10 kg) at ≥98% purity [1][2]. The compound’s dual‑handle structure—3‑Cl for cross‑coupling, 8‑COOEt for amide formation—makes it a strategic intermediate for convergent synthesis of complex drug candidates. The higher commercial purity of the 3‑chloro derivative relative to the 3‑bromo analog (Section 3, Evidence Item 3) reduces the burden of pre‑reaction purification, which is critical for maintaining yield and quality in large‑scale campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.